3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy
CAS No.: 73784-45-9
Cat. No.: VC20771080
Molecular Formula: C14H19FN4O5
Molecular Weight: 342.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73784-45-9 |
|---|---|
| Molecular Formula | C14H19FN4O5 |
| Molecular Weight | 342.32 g/mol |
| IUPAC Name | N-(5-fluoro-2,4-dinitrophenyl)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C14H19FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-6,12,16,24H,7H2,1-4H3 |
| Standard InChI Key | DGKVCGWEHRKMEB-UHFFFAOYSA-N |
| SMILES | CC1(CC(C(N1O)(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C |
| Canonical SMILES | CC1(CC(C(N1O)(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C |
Introduction
Chemical Properties and Structure
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy possesses a complex molecular structure that contributes to its specialized functions. The compound consists of a tetramethyl-substituted pyrrolidine ring with an attached fluorinated dinitroaniline moiety. This structural arrangement creates a stable nitroxide radical that is essential for its spin-labeling capabilities .
The key chemical and physical properties of the compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 73784-45-9 |
| Molecular Formula | C14H18FN4O5 |
| Molecular Weight | 341.31 g/mol |
| Synonyms | 3-[(5-Fluoro-2,4-dinitrophenyl)amino]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; FDNASL |
| IUPAC Name | N-(5-fluoro-2,4-dinitrophenyl)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine |
| Physical Appearance | Dark Yellow to Light Orange Solid |
| Solubility | Slightly soluble in Chloroform |
| Storage Requirements | Hygroscopic, -20°C Freezer, Under Inert Atmosphere |
The structural composition of this compound includes several key functional groups:
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A pyrrolidine ring with four methyl substituents at positions 2 and 5, providing steric hindrance that helps stabilize the nitroxide radical
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A nitroxide group (N-O- ) that contains the unpaired electron, making it detectable by EPR spectroscopy
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A fluorinated dinitroaniline group that enables specific binding to protein targets
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Multiple nitro groups that contribute to the compound's chemical reactivity and spectroscopic properties
The presence of the stable nitroxide radical is what makes this compound particularly valuable as a spin label. The unpaired electron creates a paramagnetic center that can be detected and analyzed through EPR spectroscopy, allowing researchers to gather information about molecular dynamics and structural changes in labeled biomolecules .
Applications in Scientific Research
Use as a Spin Label Probe
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy has found significant application as a spin label probe in various biochemical and biophysical studies. The compound's stable nitroxide radical makes it an excellent tool for electron paramagnetic resonance (EPR) spectroscopy, which allows researchers to investigate molecular dynamics and structural changes in biomolecules .
When attached to specific sites on proteins or other biomolecules, this spin label serves as a molecular reporter that provides information about local environments and conformational changes. The orientation and mobility of the spin label, as detected by EPR spectroscopy, reflect the behavior of the biomolecule to which it is attached. This approach has proven particularly valuable for studying proteins that undergo significant conformational changes during their functional cycles, such as motor proteins involved in cellular motility .
The compound's specific reactivity toward cysteine residues makes it useful for site-directed spin labeling, a technique that allows researchers to introduce spin labels at specific positions in a protein structure. This selective labeling capability has been demonstrated in studies where the compound was used to label a single cysteine residue in the regulatory light chain of myosin, achieving a spin-to-protein ratio of 0.9 ± 0.1, indicating nearly complete and specific reaction with the target thiol group .
Future Research Directions
The current knowledge base regarding 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy suggests several promising avenues for future research and development. These directions span both basic scientific applications and potential therapeutic developments .
In the realm of basic research, further refinement of spin-labeling techniques using this compound could enable more detailed investigations of protein dynamics. The demonstrated success in resolving distinct conformational states of the myosin light chain domain suggests that similar approaches could be applied to other motor proteins or enzymes that undergo significant structural changes during their functional cycles. Combining this spin-labeling approach with other biophysical techniques, such as cryo-electron microscopy or fluorescence resonance energy transfer (FRET), could provide complementary data to build more comprehensive models of protein function .
The potential therapeutic applications mentioned previously—particularly in hair growth stimulation and cancer treatment—warrant systematic investigation. Future research could focus on:
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Establishing structure-activity relationships for derivatives of this compound
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Determining specific molecular targets and mechanisms of action
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Optimizing pharmacokinetic properties for potential in vivo applications
Methodological improvements in the synthesis and purification of this compound could also be valuable for making it more readily available to researchers. Developing more efficient synthetic routes or alternative precursors might reduce production costs and increase accessibility for research applications.
Additionally, exploration of novel applications based on the compound's unique chemical properties could lead to unexpected discoveries. For instance, its stable nitroxide radical might be useful in contexts beyond traditional spin labeling, such as in the development of contrast agents for magnetic resonance imaging or as mediators in redox chemistry.
As research techniques continue to advance, revisiting earlier studies with more sensitive instrumentation or higher-resolution methods might reveal additional details about the compound's behavior in biological systems. This approach could help resolve remaining questions about its interactions with proteins and its potential effects on cellular processes.
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